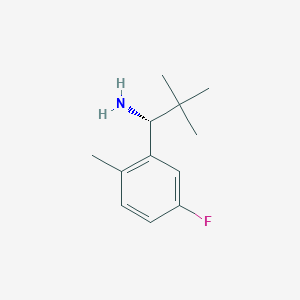

(R)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine

Beschreibung

®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom on a methyl-substituted phenyl ring

Eigenschaften

Molekularformel |

C12H18FN |

|---|---|

Molekulargewicht |

195.28 g/mol |

IUPAC-Name |

(1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine |

InChI |

InChI=1S/C12H18FN/c1-8-5-6-9(13)7-10(8)11(14)12(2,3)4/h5-7,11H,14H2,1-4H3/t11-/m0/s1 |

InChI-Schlüssel |

DLELHKLTMRREIT-NSHDSACASA-N |

Isomerische SMILES |

CC1=C(C=C(C=C1)F)[C@@H](C(C)(C)C)N |

Kanonische SMILES |

CC1=C(C=C(C=C1)F)C(C(C)(C)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 5-fluoro-2-methylbenzaldehyde.

Reductive Amination: The aldehyde is subjected to reductive amination with ®-2,2-dimethylpropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of ®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantiomeric purity and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form corresponding imines or oximes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.

Fluorinated Compounds: Its fluorinated nature makes it valuable in the synthesis of fluorinated organic compounds.

Biology

Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with amine substrates.

Receptor Binding Studies: Its structure allows for exploration in receptor binding assays.

Medicine

Drug Development:

Metabolic Studies: Used in studies to understand the metabolism of fluorinated amines.

Industry

Material Science: Utilized in the development of materials with specific electronic or optical properties.

Agrochemicals: Potential use in the synthesis of agrochemical intermediates.

Wirkmechanismus

The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability. The compound may inhibit enzyme activity by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the active site.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-1-(5-Fluoro-2-methylphenyl)-2-methylpropan-1-amine: Similar structure but with a different substitution pattern.

®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylbutan-1-amine: Similar structure with an extended carbon chain.

®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpentan-1-amine: Similar structure with a further extended carbon chain.

Uniqueness

®-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

(R)-1-(5-Fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine, also known as (R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine hydrochloride, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

| Property | Details |

|---|---|

| Molecular Formula | C12H19ClFN |

| Molecular Weight | 231.74 g/mol |

| IUPAC Name | (1R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine;hydrochloride |

| InChI Key | DZIQSMWUECDPIM-MERQFXBCSA-N |

The biological activity of (R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. Studies indicate that this compound can modulate various biological pathways, which may contribute to its pharmacological effects. The exact mechanisms are still under investigation but are believed to involve:

- Receptor Binding : The compound may act as an agonist or antagonist at certain neurotransmitter receptors.

- Enzyme Inhibition : It has the potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like cancer or metabolic disorders.

Biological Activity and Therapeutic Applications

Research into the biological activity of this compound suggests several potential therapeutic applications:

1. Antitumor Activity

Recent studies have shown that (R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine exhibits significant antitumor properties. For instance, it has been evaluated in vitro against various cancer cell lines, demonstrating cytotoxic effects with IC50 values indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 0.50 ± 0.06 |

| H1299 | 0.30 ± 0.05 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as ROS production and inhibition of critical signaling pathways .

2. Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Preliminary studies indicate its possible role in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders.

Case Study 1: Antitumor Efficacy

In a study examining the effects of (R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine on lung cancer cells, researchers found that treatment led to a significant reduction in cell viability and increased markers of apoptosis. The study highlighted the compound's ability to enhance mitochondrial ROS production, leading to intrinsic apoptosis pathways activation.

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the compound's interaction with serotonin receptors. Results indicated that (R)-1-(5-fluoro-2-methylphenyl)-2,2-dimethylpropan-1-amine could enhance serotonin signaling in vitro, suggesting potential applications in mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.